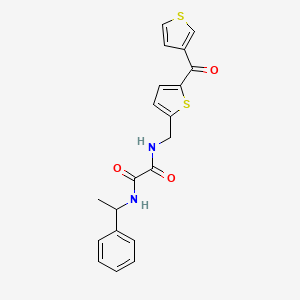

![molecular formula C14H20N4O B2816934 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea CAS No. 1448077-77-7](/img/structure/B2816934.png)

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

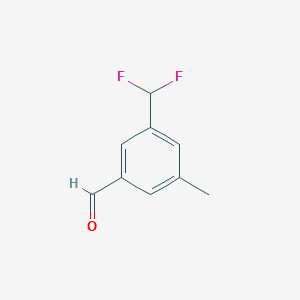

The compound “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” belongs to a class of compounds known as imidazopyridines. Imidazopyridines are fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . They are known to exhibit diverse biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The specific substituents at the 1 and 3 positions of the urea group would be an ethyl group and an isopropyl group, respectively.Chemical Reactions Analysis

The chemical reactions involving “this compound” would largely depend on the reactivity of the imidazo[1,2-a]pyridine core and the urea functional group. The imidazo[1,2-a]pyridine core can undergo various reactions such as alkylation, acylation, and halogenation .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Imidazo[1,2-a]pyridines have been synthesized using a variety of methods that highlight the versatility and potential applications of compounds related to 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea in scientific research. A notable approach is the microwave-assisted three-component domino reaction, which enables the synthesis of imidazo[1,2-a]pyridines with high chemo- and regioselectivity. This method demonstrates the efficiency of modern synthetic techniques in constructing complex heterocyclic compounds rapidly and selectively (Li et al., 2013). Another significant method involves a one-pot synthesis starting from carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents, showcasing the flexibility in modifying the imidazo[1,2-a]pyridine scaffold for different applications (Crawforth & Paoletti, 2009).

Chemical Reactions and Properties

The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines by employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions highlights a novel activation mode of ethyl tertiary amines. This showcases a new pathway for the functionalization of imidazo[1,2-a]pyridines, which could be pivotal for developing new compounds with potential scientific applications (Rao, Mai, & Song, 2017).

Application in Fluorescent Probes

One of the notable applications of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ion detection. A specific compound was shown to be an efficient fluorescent probe for mercury ion, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).

Heterocyclic Chemistry and Biological Activity

Research into imidazo[1,2-a]pyridine systems as synthons for building fused triazines highlights the compound's relevance in medicinal chemistry and drug discovery. The exploration of its derivatives for potential biological activities underlines the ongoing interest in imidazo[1,2-a]pyridines as a key scaffold in the development of new therapeutic agents (Zamora et al., 2004).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

The compound’s density is predicted to be 119±01 g/cm3 , which could potentially influence its bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent to moderate activity against cancer cell lines such as mcf-7 and hela .

Zukünftige Richtungen

The future research directions for “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea” could involve further exploration of its biological activity and potential therapeutic applications. Given the known biological activities of imidazo[1,2-a]pyridines, it could be interesting to investigate whether this compound has similar or novel activities .

Eigenschaften

IUPAC Name |

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUYWXNKEIDKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

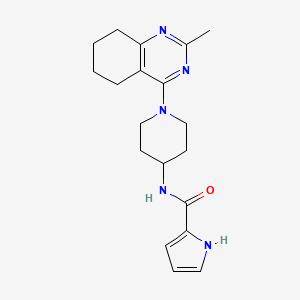

![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)

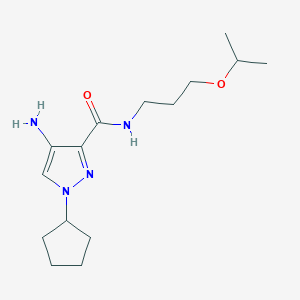

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile](/img/structure/B2816859.png)

![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)

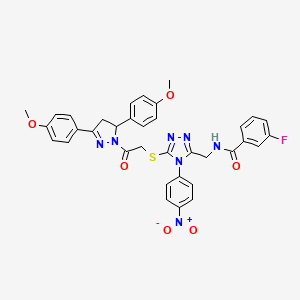

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)